Mercury(II) dithizonate Mercury(II) dithizonate
Brand Name: Vulcanchem
CAS No.: 14783-59-6
VCID: VC21098460
InChI: InChI=1S/2C13H12N4S.Hg/c2*18-13(16-14-11-7-3-1-4-8-11)17-15-12-9-5-2-6-10-12;/h2*1-10,14H,(H,16,18);/q;;+2/p-2
SMILES: C1=CC=C(C=C1)NN=C(N=NC2=CC=CC=C2)[S-].C1=CC=C(C=C1)NN=C(N=NC2=CC=CC=C2)[S-].[Hg+2]
Molecular Formula: C26H22HgN8S2
Molecular Weight: 711.2 g/mol

Mercury(II) dithizonate

CAS No.: 14783-59-6

Cat. No.: VC21098460

Molecular Formula: C26H22HgN8S2

Molecular Weight: 711.2 g/mol

* For research use only. Not for human or veterinary use.

Mercury(II) dithizonate - 14783-59-6

Specification

CAS No. 14783-59-6
Molecular Formula C26H22HgN8S2
Molecular Weight 711.2 g/mol
IUPAC Name N'-anilino-N-phenyliminocarbamimidothioate;mercury(2+)
Standard InChI InChI=1S/2C13H12N4S.Hg/c2*18-13(16-14-11-7-3-1-4-8-11)17-15-12-9-5-2-6-10-12;/h2*1-10,14H,(H,16,18);/q;;+2/p-2
Standard InChI Key JNLPWEHDIDONKL-UHFFFAOYSA-L
Isomeric SMILES C1=CC=C(C=C1)N/N=C(\[S-])/N=NC2=CC=CC=C2.C1=CC=C(C=C1)N/N=C(\[S-])/N=NC2=CC=CC=C2.[Hg+2]
SMILES C1=CC=C(C=C1)NN=C(N=NC2=CC=CC=C2)[S-].C1=CC=C(C=C1)NN=C(N=NC2=CC=CC=C2)[S-].[Hg+2]
Canonical SMILES C1=CC=C(C=C1)NN=C(N=NC2=CC=CC=C2)[S-].C1=CC=C(C=C1)NN=C(N=NC2=CC=CC=C2)[S-].[Hg+2]

Introduction

Chemical Properties and Structure

Mercury(II) dithizonate, also known as mercuric dithizonate or bis(dithizonato)mercury, has the molecular formula C26H22HgN8S2 and a molecular weight of 711.23 . The compound exists as a dark red solid with specific solubility characteristics in organic solvents.

Table 1: Physical and Chemical Properties of Mercury(II) Dithizonate

PropertyDescription
CAS Number14783-59-6
Molecular FormulaC26H22HgN8S2
Molecular Weight711.23
Physical FormSolid
ColorDark Red
SolubilitySlightly soluble in chloroform and DMSO
EPA Substance Registry SystemMercury, bis[(phenyldiazenecarbothioic acid-.kappa.S) 2-phenylhydrazidato-.kappa.N2]-, (T-4)-

The structure involves mercury coordinated with two dithizone molecules in a bidentate fashion, forming a tetrahedral complex. In this arrangement, the mercury atom bonds with both the sulfur atom and one of the nitrogen atoms from each dithizone molecule, creating the characteristic mercury dithizonate complex.

Synthesis Methods

The synthesis of Mercury(II) dithizonate typically involves the reaction between mercury chloride and dithizone in appropriate solvents. One documented synthesis method utilizes an aqueous solution of toluene as the reaction medium .

The general synthesis procedure includes:

  • Preparation of dithizone solution in toluene

  • Addition of mercury chloride to the dithizone solution

  • Formation of the mercury-dithizone complex through coordination

  • Purification of the resultant complex

During the synthesis process, the dithizone ligand coordinates with mercury in a bidentate fashion, producing the characteristic yellow-orange colored mercury dithizonate complex . The complex can be further purified through additional steps involving the addition and filtration of ammonia and water, ensuring a high-purity product suitable for analytical applications.

Spectroscopic Characteristics

Mercury(II) dithizonate exhibits distinctive spectroscopic properties that are fundamental to its applications in analytical chemistry.

Absorption Spectra

The mercury-dithizone complex demonstrates specific absorption patterns in the visible spectrum. Spectroscopic studies reveal that the complex can exist in different isomeric forms with varying absorption characteristics. In one study, the complex showed two absorption peaks in its yellow-orange form (ranging from 497.99 to 602.00 nm) and one peak in its blue form at approximately 490.01 nm .

When formed in slightly acidic conditions (0.18–1.80 M sulfuric acid) in 50% aqueous 1,4-dioxane media, the orange chelate shows an absorption maximum at 488 nm . This characteristic absorption allows for quantitative determination of mercury using spectrophotometric methods.

Photochromic Properties

One of the most interesting properties of Mercury(II) dithizonate is its photochromic behavior. The complex can alternate between distinct isomer arrangements and change colors when exposed to bright light sources . This property has been studied through kinetic analysis, with first-order rate constants (k1) calculated using different methods. Using the R/R method, k1 was determined to be 0.0185, while the half-life method yielded a k1 value of 0.0198 .

Applications in Mercury Detection

Mercury(II) dithizonate serves as a crucial reagent in several analytical methods for mercury detection and quantification.

Spectrophotometric Method

A direct spectrophotometric method has been developed for determining trace levels of mercury(II) using dithizone . This method offers several advantages:

  • High sensitivity with an average molar absorption coefficient of 2.5×10^4 l mol^-1 cm^-1

  • Sandell's sensitivity of 0.015 μg of Hg(II) cm^-2

  • Immediate reaction with stable absorbance for over 24 hours

  • Linear response (following Beer's law) for mercury(II) concentrations between 0.1 μg ml^-1 and 25 μg ml^-1

  • Stoichiometric composition of 1:2 (mercury:dithizone)

This method has been successfully applied to various sample types including environmental waters (portable and polluted), biological samples (human blood, urine, and fish), soils, and plant samples (potato, cabbage, lettuce, carrot, and tomato) . The method is particularly valuable because it requires no solvent extraction or pre-concentration steps.

Column-Based Detection

Another important application utilizes gel beads containing dithizone stabilized as the zinc complex for mercury(II) determination at sub-ppm levels . In this approach:

  • A column is packed with gel beads containing dithizone stabilized as the zinc complex

  • The beads initially appear pink, turning green when an acidified sample solution passes through

  • In the presence of mercury(II), the beads change color to orange due to mercury dithizonate formation

  • The length of the colored zone is proportional to the mercury concentration

Using 0.01% dithizone gel, this method can detect as little as 0.1 ppm of mercury(II) in a 20-ml sample at a flow rate of 1 ml/min . This offers a simple visual method for mercury detection and quantification.

Paper-Based Test Strips

Recent developments include cellulosic paper-based test strips for mercury(II) detection using dithizone as the recognition reagent . These biodegradable test strips provide a more environmentally friendly alternative to plastic-based detection systems.

Two primary methods have been developed for these test strips:

  • Dipping-in method: The test strip is directly immersed in the mercury(II)-containing solution

  • Dropping-on method: A precise amount of mercury(II) solution is applied to the test strip

To prevent diffusion problems in the dropping-on method, researchers have designed test strips with a hydrophobic barrier (9 mm diameter circle) that contains the sample and enables uniform color development . This innovation addresses issues with earlier test strip designs, particularly regarding consistency in color development and measurement.

Analytical Parameters

The analytical performance of mercury detection methods using Mercury(II) dithizonate varies depending on the specific approach used.

UV-Vis Spectroscopy Method

For the UV-Vis spectroscopy method, the relationship between absorbance and mercury concentration follows the Lambert-Beer law:

A = εbc

Where:

  • A represents the absorbance

  • ε is the molar absorptivity coefficient

  • b is the path length

  • c is the mercury concentration

Using this method, researchers have established calibration curves for determining unknown mercury concentrations in samples . The apparent molar absorptivity at 490 nm has been reported as 0.6 L·mol^-1·cm^-1 .

ParameterDetails
GHS SymbolsGHS08, GHS09, GHS06
Signal WordDanger
Hazard StatementsH410-H373-H330-H310-H300
Hazard CodesT+, N
Risk Statements26/27/28-33-50/53
Safety Statements13-28-36-45-60-61
UN NumberUN 2025 6.1/PG 2
WGK Germany3
Hazard Class6.1(a)
Packing GroupII

When working with Mercury(II) dithizonate, appropriate personal protective equipment must be used, as both the compound and its precursors (mercury chloride, dithizone, and toluene) can be irritating to skin and potentially toxic . Laboratory work with this compound should be conducted in well-ventilated areas with proper waste disposal procedures.

ManufacturerProduct NumberProduct DescriptionPackagingPrice (USD)
TRCM800600Mercury(II)Bis(dithizonate)500mg$140
American Custom Chemicals CorporationOGM0002763MERCURY(II) DITHIZONATE 95.00%5MG$501.67

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